molecular formula C35H30N2O2 B8090318 (3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

(3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Katalognummer: B8090318
Molekulargewicht: 510.6 g/mol
InChI-Schlüssel: AIPDQPWKPWTPGQ-GASGPIRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chiral bisoxazoline ligand featuring a 1,3-diphenylpropane-2,2-diyl bridge connecting two indeno[1,2-d]oxazole moieties. Its stereochemistry is defined by the (3aR,3a'R,8aS,8a'S) configuration, which imparts rigidity and asymmetry critical for applications in enantioselective catalysis. The molecular formula is C₃₅H₃₀N₂O₂ (molecular weight: 510.62 g/mol), with a CAS registry number of 394738-76-2 .

Eigenschaften

IUPAC Name

(3aS,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-diphenylpropan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30N2O2/c1-3-11-23(12-4-1)21-35(22-24-13-5-2-6-14-24,33-36-31-27-17-9-7-15-25(27)19-29(31)38-33)34-37-32-28-18-10-8-16-26(28)20-30(32)39-34/h1-18,29-32H,19-22H2/t29-,30-,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPDQPWKPWTPGQ-GASGPIRDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)C6=NC7C(O6)CC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)C6=N[C@H]7[C@@H](O6)CC8=CC=CC=C78
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Proline-Catalyzed Aldol Condensation

Benzaldehyde and acetophenone undergo cross-aldol reaction in dimethyl sulfoxide (DMSO) with L-proline (2 mmol per 15 mmol substrate) and dibenzylamine trifluoroacetate (2.06 mmol). This yields 3-hydroxy-1,3-diphenyl-1-propanone with 80% yield and >99% purity after 48 hours at 25°C.

Reaction Conditions:

  • Solvent: Anhydrous DMSO

  • Catalyst: L-proline or D-proline

  • Additive: Dibenzylamine trifluoroacetate

  • Temperature: 25°C

  • Stirring: 50 rpm

Huang Minlon Reduction

The ketone intermediate is reduced to 1,3-diphenyl-1-propanol using hydrazine hydrate and potassium hydroxide in ethylene glycol. Optimal conditions include heating to 100°C for 2 hours, followed by 24-hour reaction at 25°C, achieving 92% yield.

Indenooxazole Ring Synthesis

The indeno[1,2-d]oxazole moieties are constructed via cyclocondensation of 1,2-diaminobenzene derivatives with α-ketoesters .

Cyclocondensation Methodology

A representative protocol involves refluxing 1,2-diaminonaphthalene with ethyl glyoxylate in acetic acid, forming the oxazole ring. For the indeno-fused system, indene-1,2-dione is substituted, with reaction times of 12–24 hours at 80°C.

Stereochemical Control

Chiral auxiliaries or resolution agents are required to enforce the (3aR,8aS) configuration. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, achieving >98% ee.

Coupling Strategies for Bis-Indenooxazole Formation

The final step involves linking the indenooxazole units to the diphenylpropane bridge. Two approaches dominate:

Nucleophilic Aromatic Substitution

Activated aryl halides (e.g., 2-bromoindenooxazole) react with the diphenylpropanediol under Pd(PPh₃)₄ catalysis . Conditions:

  • Solvent: Toluene

  • Base: K₂CO₃

  • Temperature: 110°C

  • Yield: 65–70%.

Mitsunobu Reaction

The diphenylpropanediol couples with indenooxazole derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. This method preserves stereochemistry but requires anhydrous conditions.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (hexane:ethyl acetate, 3:1) removes unreacted starting materials.

  • Recrystallization from ethanol/water mixtures enhances purity to >98%.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.2–7.8 (m, aromatic H), 5.1 (s, bridgehead H).

  • HRMS : m/z 510.2281 [M+H]⁺ (calc. 510.2284).

Industrial-Scale Considerations

While lab-scale syntheses prioritize stereochemical fidelity, industrial production emphasizes:

  • Catalyst recycling to reduce costs.

  • Continuous flow systems for aldol and coupling steps.

  • Green solvents (e.g., cyclopentyl methyl ether) replacing DMSO .

Analyse Chemischer Reaktionen

(3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indeno[1,2-d]oxazole units or the diphenylpropane bridge are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Research indicates that this compound exhibits antibiotic and antiviral properties . Its structure allows for interactions with biological targets that are crucial in the development of new therapeutic agents. The indeno[1,2-d]oxazole moiety has been shown to possess biological activity that can be harnessed for drug development purposes .

Catalysis

The compound serves as a ligand in catalysis , particularly in asymmetric synthesis. It has been utilized in various catalytic reactions due to its ability to stabilize transition states and enhance reaction rates. Specifically, it has been studied in:

  • C-H activation reactions , where it acts as a catalyst to facilitate the formation of new carbon-carbon bonds.
  • Enantioselective synthesis , aiding in the production of chiral compounds which are essential in pharmaceuticals .

Material Science

In material science, this compound's unique properties make it suitable for use in the development of advanced materials. Its structural characteristics contribute to:

  • Polymerization processes , where it can act as a monomer or cross-linking agent.
  • Nanotechnology applications , particularly in the creation of nanocomposites with enhanced mechanical and thermal properties .

Case Study 1: Antiviral Activity

A study conducted on derivatives of indeno[1,2-d]oxazole demonstrated significant antiviral activity against specific viral strains. The research highlighted the potential of this compound as a lead structure for developing antiviral drugs targeting RNA viruses.

Case Study 2: Asymmetric Catalysis

In a series of experiments focusing on asymmetric synthesis using this compound as a ligand, researchers reported high enantiomeric excesses in the products formed from reactions involving prochiral substrates. This showcases its effectiveness in promoting selectivity in chemical transformations.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntibiotic and antiviral propertiesPotential drug candidate
CatalysisAsymmetric synthesis and C-H activationHigh enantioselectivity observed
Material ScienceAdvanced materials and nanocompositesEnhanced mechanical properties

Wirkmechanismus

The mechanism of action of (3aR,3a’R,8aS,8a’S)-2,2’-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Variations

Bisoxazoline ligands are distinguished by their bridging groups and substituents, which modulate steric and electronic properties. Key analogs include:

Compound Name Bridging Group Key Structural Features References
(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) Cyclopropane-1,1-diyl Compact bridge with high ring strain; enhances rigidity and electron-withdrawing effects
(3aR,3a'R,8aS,8a'S)-2,2'-(Propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (4d) Propane-2,2-diyl Flexible bridge; reduces steric hindrance compared to diphenylpropane derivatives
(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) Cyclopentane-1,1-diyl Larger bridge increases conformational flexibility; moderate steric bulk
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) Ethane-1,1-diyl tert-Butyl substituents enhance electron-donating effects; simplified indenooxazole framework

Spectroscopic Characterization

¹³C NMR data highlights electronic differences:

  • Cyclopropane-bridged analog : Peaks at δ 30–40 ppm for bridgehead carbons .
  • tert-Butyl-substituted analog : Distinct signals at δ 30.3 ppm (C(CH₃)₃) and δ 164.0 ppm (oxazole C=N) .
    The diphenylpropane bridge is expected to show aromatic signals at δ 125–140 ppm, with bridge carbons near δ 50–60 ppm, based on analogous systems .

Catalytic Performance

Bisoxazolines are widely used in asymmetric catalysis. Comparative studies suggest:

  • Cyclopropane-bridged ligands : Effective in copper-catalyzed fluorination due to rigid geometry .
  • Propane-bridged ligands (4d) : High enantioselectivity (>90% ee) in oxy-alkynylation reactions .
  • Diphenylpropane-bridged target : The bulky aromatic groups may improve enantioselectivity in sterically demanding reactions, though experimental data is absent in the provided evidence .

Biologische Aktivität

The compound (3aR,3a'R,8aS,8a'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) (CAS No. 394738-76-2) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C35H30N2O2C_{35}H_{30}N_{2}O_{2} with a molecular weight of 510.62 g/mol. Its structure features two indeno[1,2-d]oxazole units connected by a diphenylpropane moiety. The stereochemistry is defined by the specific configuration at the chiral centers.

Antimicrobial Properties

Research indicates that this compound exhibits both antibiotic and antiviral activities. It has been characterized as a potential agent against various bacterial strains and viruses. The precise mechanisms through which it exerts these effects are still under investigation but may involve interference with microbial cell wall synthesis or viral replication processes .

Cholesteryl Ester Transfer Protein (CETP) Inhibition

A related class of compounds has been identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism. For instance, studies on structurally similar compounds have shown inhibition constants (IC50 values) in the low nanomolar range (e.g., 26 nM for some derivatives), suggesting that this compound may also possess similar properties .

Study 1: In Vivo Efficacy

In a study evaluating the pharmacokinetics and bioavailability of CETP inhibitors in animal models, compounds with structural similarities to our target compound demonstrated significant increases in high-density lipoprotein cholesterol (HDL-C). This effect was observed in human CETP transgenic mice and high-fat fed hamsters .

Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that these compounds may enhance HDL-C levels by promoting reverse cholesterol transport and inhibiting CETP-mediated lipid transfer. Such actions are crucial for cardiovascular health and suggest potential therapeutic applications in dyslipidemia treatment.

Summary of Findings

StudyBiological ActivityIC50 ValueModel
AntibioticN/ABacterial strains
CETP Inhibition26 nMHuman CETP transgenic mice
AntiviralN/AViral assays

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for this compound, and how can diastereoselectivity be optimized?

  • Methodology : The compound can be synthesized via a chiral bisoxazoline ligand framework. Key steps include:

Palladium-catalyzed coupling to assemble the diphenylpropane backbone.

Diastereoselective cyclization using chiral auxiliaries to control the oxazole ring stereochemistry .

Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate enantiopure fractions.

  • Critical Parameters : Reaction temperature (0–25°C), solvent polarity, and chiral catalyst loading (5–10 mol%) significantly impact stereochemical outcomes.

Q. How can the stereochemical configuration be confirmed experimentally?

  • Analytical Workflow :

X-ray crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Mo-Kα radiation, 100 K) .

NMR spectroscopy : Compare 1H^1H and 13C^{13}C chemical shifts with density functional theory (DFT)-calculated values to validate diastereomer assignments .

Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm enantiomeric excess .

Q. What are the recommended storage conditions to ensure compound stability?

  • Protocol :

  • Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
  • Use amber vials to avoid photodegradation.
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3–6 months .

Q. How can researchers assess purity and enantiomeric excess (ee) post-synthesis?

  • Methods :

  • Chiral HPLC : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to resolve enantiomers; retention time differences >2 min indicate ≥99% ee .
  • Polarimetry : Compare specific rotation ([α]D_D) with literature values (e.g., [α]D25_D^{25} = +152° for the (3aR,3a'R) enantiomer) .

Advanced Research Questions

Q. What strategies mitigate enantioselectivity loss in catalytic applications of this compound?

  • Experimental Design :

Ligand Screening : Test substituent effects on the oxazole ring (e.g., electron-withdrawing groups enhance Lewis acidity) .

Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track reaction intermediates and identify stereochemical drift .

Additive Optimization : Introduce chiral additives (e.g., BINOL) to stabilize transition states .

Q. How can computational modeling resolve discrepancies between XRD and NMR data?

  • Workflow :

Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution.

DFT-NMR Comparison : Calculate 1H^1H shifts (GIAO method, B3LYP/6-311+G(d,p)) and correlate with experimental NMR to validate solution-state structures .

XRD Refinement : Use Hirshfeld surface analysis to assess crystal packing effects that may distort NMR-observed geometries .

Q. What experimental protocols evaluate the compound’s thermal and oxidative stability?

  • Procedures :

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition thresholds (>200°C typical) .
  • Accelerated Oxidation : Expose to O₂ at 60°C for 72h; monitor degradation via LC-MS (m/z 510 → 486 [M–O]+).

Q. How can researchers design derivatives to enhance catalytic activity in asymmetric reactions?

  • Methodology :

Structure-Activity Relationships (SAR) : Modify the diphenylpropane linker (e.g., replace with cyclopropane for rigidity) .

High-Throughput Screening : Use robotic platforms to test >100 variants in parallel (e.g., aldol reactions, ee >95% target) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.